4-(Propan-2-yl)-2-propylthiolane
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Overview
Description
4-(Propan-2-yl)-2-propylthiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds This compound is characterized by a thiolane ring substituted with propan-2-yl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-2-propylthiolane can be achieved through several synthetic routes. One common method involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of a base such as sodium hydroxide . This reaction proceeds through a series of steps, including aldol condensation and nucleophilic addition, to yield the desired thiolane compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-2-propylthiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The propan-2-yl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various substituted thiolanes depending on the reagents used.
Scientific Research Applications
4-(Propan-2-yl)-2-propylthiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Thiolane derivatives have shown promise in medicinal chemistry for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of materials with specific chemical and physical properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-2-propylthiolane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Comparison
4-(Propan-2-yl)-2-propylthiolane is unique due to its thiolane ring structure, which imparts distinct chemical properties compared to other sulfur-containing compounds. Unlike 4-(Propan-2-yl)benzenesulfonic acid, which contains a sulfonic acid group, this compound has a thiolane ring that can undergo different types of chemical reactions. Compared to p-Cymene, which is an aromatic compound, this compound has a non-aromatic ring structure, leading to different reactivity and applications. Sarin, a toxic nerve agent, also contains a phosphorus atom, making its mechanism of action and applications vastly different from those of this compound.
Properties
CAS No. |
62641-24-1 |
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Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
4-propan-2-yl-2-propylthiolane |
InChI |
InChI=1S/C10H20S/c1-4-5-10-6-9(7-11-10)8(2)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
VDFQQCKCMGBKHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CS1)C(C)C |
Origin of Product |
United States |
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